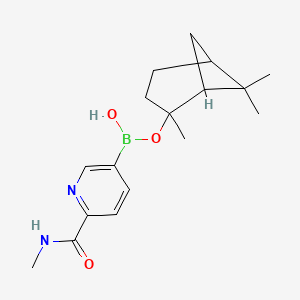
2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. This property makes boronic esters valuable intermediates in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester typically involves the reaction of 2-(N-Methylaminocarbonyl)-5-pyridineboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: Palladium-based catalysts are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The boronic ester can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding boronic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but typically include substituted boronic esters.
科学研究应用
2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in various biological and chemical processes. The boronic ester moiety can interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pathways involved often include:
Enzyme inhibition: By binding to the active site of enzymes, the compound can inhibit their activity.
Signal transduction: Interaction with receptors can modulate signal transduction pathways.
相似化合物的比较
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-(N-Methylaminocarbonyl)phenylboronic acid pinacol ester
- 2-(N-Methylaminocarbonyl)-4-pyridineboronic acid pinacol ester
Uniqueness
2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C17H25BN2O3 |
|---|---|
分子量 |
316.2 g/mol |
IUPAC 名称 |
[6-(methylcarbamoyl)pyridin-3-yl]-[(2,6,6-trimethyl-2-bicyclo[3.1.1]heptanyl)oxy]borinic acid |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)11-7-8-17(3,14(16)9-11)23-18(22)12-5-6-13(20-10-12)15(21)19-4/h5-6,10-11,14,22H,7-9H2,1-4H3,(H,19,21) |
InChI 键 |
HZZKWWZLSMDZHF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1)C(=O)NC)(O)OC2(CCC3CC2C3(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















